
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds to 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone has been explored in various studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved the crystallization from acetonitrile and single crystal X-ray analysis to determine its structure . Another study presented the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone by oxidation of a benzo[b]thiophene derivative, which could undergo nucleophilic addition with sulfur- and oxygen-containing nucleophiles . Additionally, a one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone was achieved, which is suitable for industrial scale-up .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using various techniques. Single crystal X-ray analysis revealed that the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, showing that it belongs to the orthorhombic system with specific cell parameters .
Chemical Reactions Analysis
The reactivity of these compounds towards different nucleophiles has been studied. The (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition, leading to functionalized benzo[b]thiophene derivatives . This demonstrates the potential for further chemical modifications and the creation of a variety of derivatives with different properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline forms and space groups provide insights into the intermolecular interactions that can influence the compound's solubility, stability, and reactivity . The fluorination of benzophenone derivatives has been shown to be a key modification, influencing the balance of multipotent activities against various biological targets .
Scientific Research Applications
Alzheimer's Disease Research
- Multipotent Agents for Alzheimer's : Fluorinated benzophenone derivatives, including 3-Chloro-4-fluoro compounds, have been studied for their potential as multipotent agents against Alzheimer's disease. These compounds exhibit micromolar potency against targets like β-secretase and acetylcholinesterase and can counteract intracellular ROS formation, making them promising leads in anti-AD drug development (Belluti et al., 2014).
Cytotoxicity Studies
- Cytotoxicity of Benzophenone-3 : Although not directly related to 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone, studies on benzophenone-3 (BP-3) reveal its cytotoxic effects, such as increased cell mortality and vulnerability to oxidative stress, which can contribute to the understanding of related benzophenone derivatives (Utsunomiya et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Fluorinated benzothiazolo imidazole compounds, which are synthesized using fluorinated benzophenone analogues, have shown promising antimicrobial activity. This suggests potential applications of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone in synthesizing compounds with antimicrobial properties (Sathe et al., 2011).
Biochemistry and Molecular Biology
- Benzophenone Photophores in Biology : Benzophenone photophores, like those found in benzophenone derivatives, have a wide range of applications in bioorganic chemistry and material science due to their unique photochemical properties. These properties can be exploited for binding site mapping, proteome profiling, and surface grafting, potentially applicable to 3-Chloro-4-fluoro derivatives as well (Dormán et al., 2016).
Cancer Research
- Antitumor Activity of Benzophenone Derivatives : Various benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have demonstrated significant antitumor activity. This research suggests the potential use of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone in developing antitumor agents (Kumazawa et al., 1997).
Environmental Science
- Degradation and Environmental Impact : Studies on benzophenone-3 degradation and its environmental impact can offer insights into the environmental behavior of related compounds like 3-Chloro-4-fluoro benzophenones. Understanding the degradation mechanisms can aid in assessing the ecological risk of these compounds (Guo et al., 2016).
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCPOYHJTGLDGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643828 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898781-98-1 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)



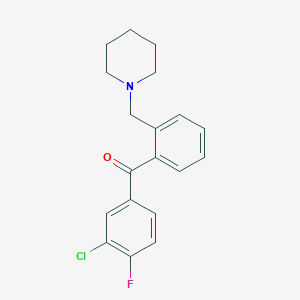
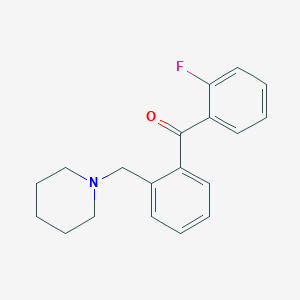
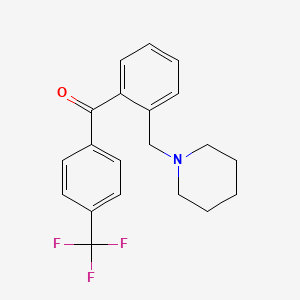

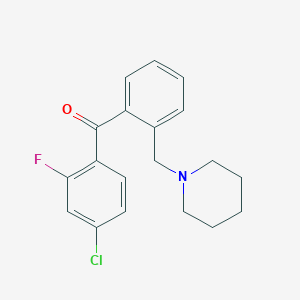
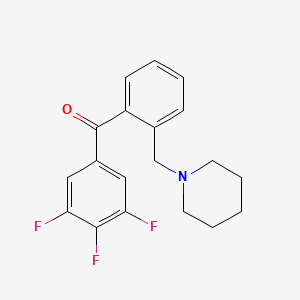
![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)


